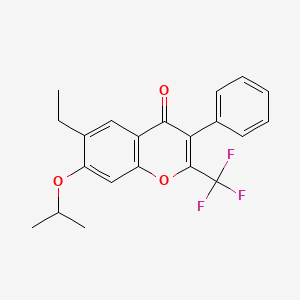

6-ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one

Description

6-Ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core with distinct substituents:

- Position 6: Ethyl group (–CH₂CH₃)

- Position 7: Isopropoxy group (–O–CH(CH₃)₂)

- Position 3: Phenyl ring (–C₆H₅)

- Position 2: Trifluoromethyl group (–CF₃)

This compound’s structural complexity confers unique physicochemical properties, such as enhanced lipophilicity (due to ethyl and isopropoxy groups) and electronic effects (from the electron-withdrawing –CF₃ group).

Properties

IUPAC Name |

6-ethyl-3-phenyl-7-propan-2-yloxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3O3/c1-4-13-10-15-17(11-16(13)26-12(2)3)27-20(21(22,23)24)18(19(15)25)14-8-6-5-7-9-14/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSQMLOWNGXWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303094-52-2 | |

| Record name | 6-ETHYL-7-ISOPROPOXY-3-PHENYL-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 6-ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one belongs to the chromone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of 6-ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is characterized by a chromone backbone with specific substituents that influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can affect interactions with biological targets.

Antioxidant Activity

Research has indicated that compounds with chromone structures exhibit significant antioxidant properties. The presence of electron-withdrawing groups like trifluoromethyl can enhance these effects. Studies have shown that related chromones can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

Chromones have been reported to exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenases (LOX). For instance, docking studies have revealed that similar compounds can inhibit COX-2 and LOX enzymes, suggesting that 6-ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one may also possess these properties .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of chromones have been evaluated against various cancer cell lines. For example, derivatives of chromones have shown moderate to high cytotoxicity against breast cancer MCF-7 cells and other tumor lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with microtubule dynamics .

Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluating related chromone derivatives found IC50 values ranging from 5.4 μM to 19.2 μM against MCF-7 cells, indicating potential for anticancer applications .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes. For instance, it may act as a dual inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .

Table 1: Inhibition Potency of Chromone Derivatives

| Compound | AChE IC50 (μM) | BChE IC50 (μM) | COX-2 Inhibition |

|---|---|---|---|

| 6-Ethyl Chromone | 10.4 | 7.7 | Moderate |

| Trifluoromethyl Derivative | 5.4 | 9.9 | High |

| Control (Standard Drug) | 3.0 | 5.0 | High |

The biological activity of 6-ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can be attributed to several mechanisms:

- Molecular Docking Studies : These studies highlight how the trifluoromethyl group interacts with enzyme active sites through hydrogen bonding and van der Waals forces, enhancing binding affinity and inhibitory potential .

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, disrupting normal cell division processes .

- Free Radical Scavenging : The antioxidant properties contribute to reducing oxidative stress, which is linked to various chronic diseases including cancer and neurodegeneration .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that chromenone derivatives exhibit significant anticancer properties. Studies have shown that 6-ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one can induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For example, it has been found to affect the PI3K/Akt pathway, which is critical in cell survival and proliferation .

2. Antioxidant Properties

The compound demonstrates notable antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in developing therapies for diseases associated with oxidative damage, such as neurodegenerative disorders .

3. Anti-inflammatory Effects

Studies have suggested that this chromenone derivative can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This makes it a candidate for treating inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Organic Synthesis

1. Building Block for Complex Molecules

6-Ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one serves as an important intermediate in synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances reactivity, making it valuable in various synthetic pathways .

2. Photophysical Properties

The compound exhibits interesting photophysical properties that can be exploited in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb and emit light makes it suitable for applications in photonics .

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several chromenone derivatives, including 6-ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one. The results demonstrated a significant reduction in tumor growth in vitro and in vivo models, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, researchers tested various chromenone derivatives for their ability to scavenge free radicals. The compound showed superior activity compared to standard antioxidants like ascorbic acid, suggesting its potential use in nutraceutical formulations aimed at reducing oxidative stress-related diseases .

Chemical Reactions Analysis

Oxidation Reactions

The ethyl and isopropoxy substituents undergo oxidation under controlled conditions:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Alkyl Group Oxidation | Acidic or neutral aqueous medium | KMnO₄/H₂SO₄ or CrO₃ | Ethyl group oxidizes to carboxylic acid (-COOH) |

| Ether Oxidation | Anhydrous conditions | mCPBA (meta-chloroperbenzoic acid) | Isopropoxy group converts to ketone or undergoes cleavage |

Oxidation of the ethyl group typically requires strong oxidizing agents like potassium permanganate, yielding a carboxylic acid derivative. The isopropoxy group demonstrates resistance to mild oxidants but reacts with peracids to form ketones or undergo bond cleavage.

Nucleophilic Substitution

The trifluoromethyl group’s electron-withdrawing effect activates adjacent positions for nucleophilic attack:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Aromatic Substitution | Polar aprotic solvent | NH₃/NaNH₂ or ROH/NaOR | Nucleophilic displacement at positions ortho/para to CF₃ group |

| Ether Cleavage | Acidic or basic hydrolysis | HBr/AcOH or NaOH/EtOH | Isopropoxy group replaced by hydroxyl (-OH) or other nucleophiles |

The trifluoromethyl group directs nucleophiles to specific positions on the chromenone ring, enabling regioselective modifications. Ether cleavage under acidic conditions (e.g., HBr) replaces the isopropoxy group with a bromide or hydroxyl group.

Electrophilic Aromatic Substitution

The phenyl ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing CF₃ group:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitronium ion (NO₂⁺) | Nitro group introduced at meta position relative to CF₃ |

| Sulfonation | H₂SO₄/SO₃ | SO₃H⁺ | Sulfonic acid group added to phenyl ring |

Reactions occur preferentially at the meta position due to the trifluoromethyl group’s deactivating effect, limiting para substitution.

Reduction Reactions

The chromenone carbonyl group is susceptible to reduction:

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Carbonyl Reduction | Anhydrous solvent | NaBH₄ or LiAlH₄ | 4-ketone reduced to alcohol (-CH₂OH) |

| Aromatic Ring Reduction | High-pressure H₂ | Pd/C or Raney Ni | Partial hydrogenation of phenyl or chromenone ring |

Selective reduction of the 4-ketone generates a secondary alcohol, while harsh conditions hydrogenate aromatic rings, altering conjugation.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated derivatives (if present):

| Reaction Type | Conditions | Reagents | Outcome |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, base | Aryl boronic acids | Biaryl formation at halogenated positions |

While the parent compound lacks halogens, synthetic intermediates with bromine or iodine substituents participate in cross-coupling to install aryl, alkenyl, or alkynyl groups .

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| Condition | Effect |

|---|---|

| Strong Acid (HCl/H₂SO₄) | Hydrolysis of ether linkage; protonation of carbonyl oxygen |

| Strong Base (NaOH) | Deprotonation of acidic hydrogens; potential ring-opening |

Acidic conditions cleave the isopropoxy group, while basic media may degrade the chromenone ring.

Key Mechanistic Insights

-

Trifluoromethyl Group : Stabilizes adjacent positions via inductive effects, directing substitution patterns.

-

Chromenone Core : The conjugated system participates in redox reactions and serves as a hydrogen-bond acceptor in biological systems.

-

Ether Linkage : Susceptible to nucleophilic attack or oxidative cleavage, enabling modular derivatization.

This compound’s multifunctional architecture supports its role as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents. Researchers leverage these reactions to optimize pharmacokinetic properties and target specificity.

Comparison with Similar Compounds

Comparison with Similar Chromenone Derivatives

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s ethyl and isopropoxy groups increase lipophilicity compared to methoxy or hydroxylated analogs (e.g., FDB017844). This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity: Chromenones with hydroxyl groups (e.g., FDB017844) exhibit antitumor promoting activity, likely due to hydrogen-bonding interactions with cellular targets . The –CF₃ group in the target compound may mimic the TNF-α inhibitory activity observed in DIC (), though experimental validation is needed .

Structural Analogues: The compound 7-isopropoxy-3-phenyl-4H-chromen-4-one (CAS 35212-22-7) shares the isopropoxy and phenyl groups but lacks the ethyl and –CF₃ substituents, suggesting reduced bioactivity compared to the target . 6-Ethyl-7-methoxy-2-methyl-3-phenoxy (MFCD01972285) highlights the trade-off between steric bulk (isopropoxy vs. methoxy) and metabolic stability (methyl vs. –CF₃) .

Table 2: Physicochemical Properties (Hypothetical Estimates)

| Property | Target Compound | 6-Ethyl-7-Methoxy-2-Methyl-3-Phenoxy | FDB017844 (Hydroxylated) |

|---|---|---|---|

| Molecular Weight | ~380 g/mol | ~340 g/mol | ~354 g/mol |

| LogP (Lipophilicity) | ~4.5 (High) | ~3.8 (Moderate) | ~2.2 (Low) |

| Water Solubility | Poor | Moderate | Good |

| Electron-Deficient Regions | Strong (–CF₃) | Weak (Methyl) | None |

Q & A

Basic: What are the established synthetic routes for 6-ethyl-7-isopropoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one?

Methodological Answer:

The compound can be synthesized via a FeCl₃-catalyzed one-pot reaction using substituted phenols and ethyl phenylpropiolate in tetrahydrofuran (THF) . Key steps include:

- Friedel-Crafts acylation between diol derivatives and acryloyl chloride intermediates to form chalcone precursors .

- Cyclization via iodine oxidation to generate the chromen-4-one core.

- Alkylation at the C7 position using alkyl halides (e.g., isopropyl bromide) in acetone with K₂CO₃ as a base .

For reproducibility, monitor reaction progress via TLC and optimize stoichiometry to minimize side products.

Basic: How to characterize the compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and ethyl groups) and IR to identify carbonyl (C=O) and ether (C-O-C) stretches .

- Crystallography : Employ single-crystal X-ray diffraction with SHELXL for structure refinement. Key parameters include:

- Validate hydrogen bonding and π-π stacking interactions using Mercury software .

Basic: What preliminary biological assays are used to evaluate its bioactivity?

Methodological Answer:

- Anticancer Activity : Conduct MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with wogonin analogs as positive controls .

- Antimicrobial Screening : Use broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Solubility Testing : Perform HPLC-based solubility assays in PBS (pH 7.4) to assess druggability .

Advanced: How to optimize reaction conditions to improve the yield of the compound?

Methodological Answer:

- Catalyst Screening : Replace FeCl₃ with Lewis acids like AlCl₃ or BF₃·Et₂O to enhance electrophilic substitution efficiency .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .

- Temperature Gradients : Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics .

- Workup Strategies : Use column chromatography with gradients of ethyl acetate/hexane to isolate pure product .

Advanced: How to resolve discrepancies in crystallographic data interpretation?

Methodological Answer:

- Data Validation : Use PLATON to check for missed symmetry or twinning. If twinning is detected (e.g., pseudo-merohedral twinning), apply SHELXD for twin-law refinement .

- Electron Density Maps : Compare Fo-Fc maps in SHELXLE to identify disordered regions (e.g., isopropoxy groups) and apply restraints .

- Cross-Verification : Validate bond lengths/angles against DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G*) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Modification : Replace the isopropoxy group with morpholine or piperidine moieties to enhance solubility (see analogs in ).

- Trifluoromethyl Alternatives : Synthesize derivatives with -CF₂H or -CH₂CF₃ to study steric/electronic effects .

- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like topoisomerase II or EGFR kinase . Validate with MM-PBSA free-energy calculations .

Advanced: How to assess the compound’s stability under environmental and experimental conditions?

Methodological Answer:

- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Use amber vials to prevent photooxidation .

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., 150–200°C) .

- Hydrolytic Stability : Incubate in buffer solutions (pH 1–10) at 37°C for 48 hours and quantify intact compound using LC-MS .

Advanced: What computational strategies support target identification and mechanistic studies?

Methodological Answer:

- Pharmacophore Modeling : Generate 3D pharmacophores with Phase (Schrödinger) using known chromen-4-one inhibitors as templates .

- MD Simulations : Run GROMACS simulations (100 ns) to study protein-ligand dynamics (e.g., binding to COX-2) .

- ADMET Prediction : Use SwissADME to predict bioavailability, BBB penetration, and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.